![molecular formula C31H27N3O7 B13423849 [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13423849.png)
[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate is a complex organic molecule with potential applications in various scientific fields. Its structure includes a pyrano[3,2-d][1,3]dioxin ring system, a benzoate ester, and a benzamido-oxopyrimidinyl group, making it a unique and versatile compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the substituents introduced .
Scientific Research Applications
[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate: has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials, pharmaceuticals, or agrochemicals .
Mechanism of Action
The mechanism of action of [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- [(3aR,4S,4aR,7aR,8S,8aS)-8-hydroxy-2,2,6,6-tetramethylhexahydrobenzo[1,2-d:4,5-d’]bis([1,3]dioxole)-4-yl trifluoromethanesulfonate]
- [(4aR,4bS,6aS,6bS,7aR,8aS,8bR)-4a,6a-dimethyl-2-oxo-2,3,4,4a,4b,5,6,6a,7a,8,8a,8b,9,10-tetradecahydro-6bH-naphtho[2’,1’:4,5]indeno[1,2-b]oxiren-6b-yl]-2-oxoethyl acetate]
- [(1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol] .
Uniqueness
The uniqueness of [(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C31H27N3O7 |
|---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
[(4aR,7R,8S,8aS)-7-(4-benzamido-2-oxopyrimidin-1-yl)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C31H27N3O7/c35-28(20-10-4-1-5-11-20)32-25-16-17-34(31(37)33-25)23-18-38-24-19-39-30(22-14-8-3-9-15-22)41-27(24)26(23)40-29(36)21-12-6-2-7-13-21/h1-17,23-24,26-27,30H,18-19H2,(H,32,33,35,37)/t23-,24-,26+,27-,30?/m1/s1 |
InChI Key |
LCMLUIAPIKBMFB-UTLBBORZSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


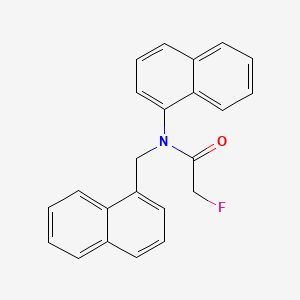
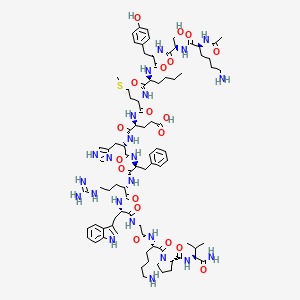
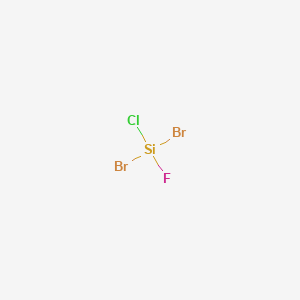

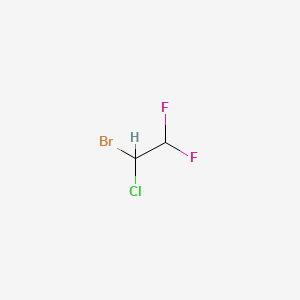
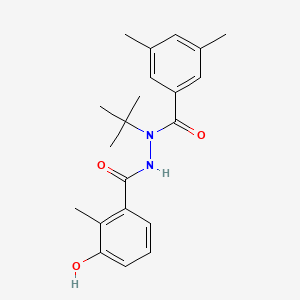
![6-(4-Ethylpiperazin-1-yl)benzo[b][1,4]benzothiazepine;dihydrochloride](/img/structure/B13423803.png)
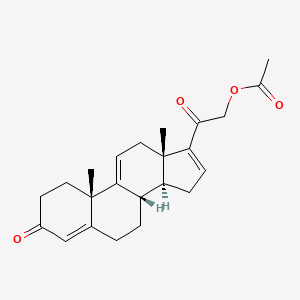


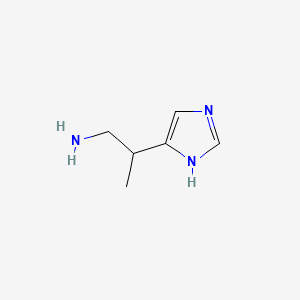
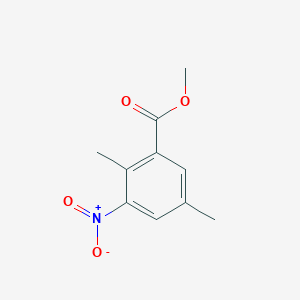

![3-Azabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B13423851.png)
